1-Aminocyclobutanecarboxylic acid

描述

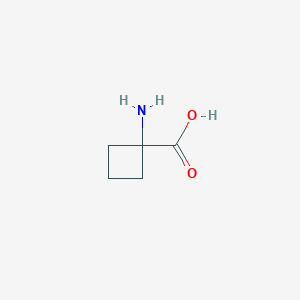

1-Aminocyclobutanecarboxylic acid (ACBC) is a conformationally restricted non-proteinogenic α-amino acid with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . Its structure features a cyclobutane ring fused to a carboxylic acid and an amino group at the 1-position, imparting significant rigidity. This compound has a melting point of 290°C (decomposition) and is identified by CAS No. 22264-50-2 .

ACBC is synthesized via visible light-catalyzed [2+2]-cycloaddition or through reactions involving 1-bromo-cyclobutanecarboxylic acid and ammonia gas, offering practical industrial scalability . It serves as a structural analog of glycine at the NMDA receptor's glycine-binding site (NR1 subunit), acting as a partial agonist to modulate central nervous system (CNS) signaling . Additionally, ACBC derivatives are explored in bioactive peptides, boron neutron capture therapy (BNCT), and antifungal agents targeting succinate dehydrogenase (SDH) .

准备方法

1-氨基环丁烷-1-羧酸的合成涉及多个步骤。 一种常见的方法包括在室温下用含水氢氧化钠处理前体化合物,这会诱导特定键的断裂,从而生成所需的化合物 . 工业生产方法可能有所不同,但它们通常涉及类似的反应条件和试剂,以确保高产率和纯度。

化学反应分析

1-氨基环丁烷-1-羧酸会发生各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢气。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 此反应涉及添加氢气或去除氧气。常见的还原剂包括氢化锂铝和硼氢化钠。

取代: 此反应涉及用另一个原子或原子基团取代一个原子或原子基团。常见的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成羧酸,而还原可能会生成醇。

科学研究应用

Pharmaceutical Applications

- Neurological Disorders : ACBC is primarily recognized for its role as a building block in the synthesis of drugs targeting neurological disorders. Its derivatives have shown promise as NMDA receptor antagonists, which are crucial in treating conditions like epilepsy and neurodegenerative diseases. For instance, research demonstrated that certain derivatives exhibited potent anticonvulsant activity and selective antagonism at NMDA receptor sites, indicating their potential therapeutic benefits in managing seizures and other neurological conditions .

- Synthesis of Bioactive Peptides : ACBC derivatives are being explored as novel structural elements in bioactive peptides. A study highlighted the application of ACBC in tuftsin analogs, which are known to enhance immune response. The incorporation of ACBC into peptide sequences has been shown to modify biological activity, thus paving the way for new therapeutic agents .

- Analytical Chemistry : The compound serves as a standard in chromatographic techniques, facilitating the accurate analysis of complex mixtures. Its utility in analytical chemistry is vital for quality control in pharmaceutical manufacturing, ensuring that drug formulations meet safety and efficacy standards .

Biochemical Research

- Amino Acid Metabolism : ACBC plays a role in studies related to amino acid metabolism and protein synthesis. By using ACBC as a substrate or inhibitor, researchers can gain insights into cellular processes that govern metabolism and protein interactions, which are fundamental to understanding various biological functions .

- Photocatalytic Reactions : Recent advancements have introduced photocatalytic methods for synthesizing ACBC derivatives from dehydroamino acids. This innovative approach not only enhances yield but also allows for selective modifications of the amino acid structure, which can be crucial for developing new compounds with desired biological activities .

Material Science

- Polymer Development : In material science, ACBC is utilized in creating polymers that exhibit enhanced properties such as elasticity and strength. The incorporation of ACBC into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

- Food Industry Applications : ACBC has been identified as a potential food additive that can enhance flavor profiles or act as a preservative. Its application in food technology could contribute to improved food quality and shelf-life, addressing consumer demands for better preservation methods .

Case Studies

作用机制

1-氨基环丁烷-1-羧酸主要通过与 NMDA 受体相互作用发挥其作用。 它作为这些受体甘氨酸位点的拮抗剂,抑制它们的活性并调节中枢神经系统的信号传递 . 这种相互作用影响各种分子靶点和途径,包括那些参与突触可塑性和神经保护的途径。

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Property | 1-Aminocyclobutanecarboxylic Acid (ACBC) | 1-Aminocyclopropanecarboxylic Acid (ACC) | 1-Aminocyclopentanecarboxylic Acid (ACPC) | 1-Aminocyclohexanecarboxylic Acid (ACHC) |

|---|---|---|---|---|

| Ring Size | 4-membered (cyclobutane) | 3-membered (cyclopropane) | 5-membered (cyclopentane) | 6-membered (cyclohexane) |

| Molecular Weight | 115.13 g/mol | 101.10 g/mol | 129.16 g/mol | 143.18 g/mol |

| Key Applications | NMDA modulation, SDH inhibition, BNCT | Ethylene biosynthesis in plants | Tumor imaging, NMDA receptor studies | Limited biological activity |

| Conformational Rigidity | High | Very high | Moderate | Low |

| Tumor Selectivity | High (tumor-to-muscle ratio: 3.5) | Low | Moderate (tumor-to-muscle ratio: 2.8) | Low |

Sources :

Key Research Findings

- Conformational Effects : The cyclobutane ring in ACBC restricts rotational freedom, enhancing binding to targets like SDH and NMDA receptors compared to larger or smaller rings .

- Synthetic Versatility : ACBC derivatives are readily functionalized (e.g., boronated forms for BNCT), whereas ACC’s small ring limits chemical derivatization .

- Thermal Stability : ACBC decomposes at 290°C, higher than ACC (decomposes at ~200°C), due to reduced ring strain .

Data Tables

Table 1: Tumor Selectivity of Alicyclic α-Amino Acids

| Compound | Tumor-to-Muscle Ratio | Tumor-to-Kidney Ratio | Tumor-to-Blood Ratio |

|---|---|---|---|

| ACBC | 3.5 | 2.1 | 1.8 |

| ACPC | 2.8 | 1.5 | 1.4 |

| ACHC | 1.2 | 0.9 | 0.7 |

| ACC | 0.8 | 0.5 | 0.3 |

Source :

Table 2: Antifungal Activity of ACBC Derivatives vs. Commercial Fungicides

| Compound | Rhizoctonia solani (EC₅₀, mg/L) | Botrytis cinerea (EC₅₀, mg/L) | SDH Inhibition (IC₅₀, μM) |

|---|---|---|---|

| ACBC-A21 | 0.03 | 0.04 | N/A |

| Fluxapyroxad | 0.02 | 0.20 | 3.76 |

| Boscalid | 0.29 | 0.42 | >10 |

Source :

生物活性

1-Aminocyclobutanecarboxylic acid (ACBC) is a cyclic amino acid that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and plant physiology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique cyclic structure, which contributes to its biological activity. The molecular formula is , and it exhibits a melting point of approximately 261 °C (dec.) .

NMDA Receptor Antagonism

ACBC has been identified as a specific antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function. In studies involving Xenopus oocytes injected with rat brain mRNA, ACBC demonstrated significant antagonist activity, inhibiting NMDA responses effectively . The binding profile indicates that ACBC competes with glycine for receptor binding, thereby modulating excitatory neurotransmission.

Antifungal Activity

Recent studies have shown that derivatives of ACBC exhibit potent antifungal properties. For instance, compound A21 derived from ACBC demonstrated superior antifungal activity against Rhizoctonia solani and Botrytis cinerea, with effective concentrations (EC50) lower than traditional antifungal agents like boscalid . This suggests that ACBC derivatives could be developed as novel antifungal agents.

Antifungal Activity Assessment

A study assessed various this compound derivatives for their antifungal efficacy. The results indicated that several compounds not only matched but exceeded the efficacy of established antifungal treatments. For example:

| Compound | Target Fungus | EC50 (mg/L) |

|---|---|---|

| A21 | Rhizoctonia solani | 0.03 |

| A21 | Botrytis cinerea | 0.04 |

| Boscalid | Rhizoctonia solani | 0.29 |

| Boscalid | Botrytis cinerea | 0.42 |

These findings highlight the potential of ACBC derivatives in agricultural applications as effective fungicides .

Immunomodulatory Effects

Another significant aspect of ACBC is its role in enhancing immune responses. Research involving synthetic methano tuftsin analogs derived from ACBC showed increased stimulation of interleukin-6 (IL-6) secretion by mouse peritoneal macrophages. At concentrations as low as , specific analogs exhibited higher immunological activity compared to the parent peptide tuftsin, indicating potential therapeutic applications in immunotherapy .

Structure-Activity Relationship (SAR)

The biological activity of ACBC and its derivatives can be influenced by structural modifications. Studies employing comparative molecular field analysis and molecular docking have elucidated how variations in substituents affect the compound's binding affinity and biological efficacy. This approach aids in optimizing the structure for enhanced activity against specific targets such as succinate dehydrogenase, which is implicated in various metabolic pathways .

常见问题

Q. Basic Synthesis and Characterization

Q: What are the established synthetic routes for 1-aminocyclobutanecarboxylic acid (ACBC), and how are intermediates characterized? A: ACBC is synthesized via multi-step organic reactions, including cycloaddition or ring-opening strategies. For example, hydantoin precursors are hydrolyzed to yield ACBC derivatives, with intermediates purified using crystallization or column chromatography . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C chemical shifts, coupling constants), high-resolution mass spectrometry (HRMS) for molecular weight verification, and infrared (IR) spectroscopy for functional group analysis .

Q. Mechanism of Action in NMDA Receptor Modulation

Q: How does ACBC interact with NMDA receptors, and what experimental models validate its partial agonism? A: ACBC targets the glycine-binding site of NMDA receptor NR1 subunits, acting as a partial agonist. Electrophysiological assays (e.g., patch-clamp recordings) and radioligand binding studies using [³H]-glycine displacement in neuronal cultures or brain slices confirm its activity . Competitive inhibition experiments with full agonists like glycine further elucidate its mechanism .

Q. Safety and Handling in Laboratory Settings

Q: What safety protocols are critical for handling ACBC in research laboratories? A: ACBC requires respiratory protection (N95 masks), nitrile gloves, and eye/face shields due to potential skin/eye irritation . Storage must be in ventilated, cool (-20°C for solids; -80°C for solutions) environments, away from oxidizers . Spills should be neutralized with inert absorbents, and waste disposed via certified hazardous channels . Note: Acute toxicity data are limited, necessitating precautionary exposure controls .

Q. Structural Modifications for Therapeutic Applications

Q: How do structural modifications of ACBC enhance its bioactivity, such as antifungal or antitumor effects? A: Derivatives like 1-amino-3-boronocyclopentanecarboxylic acid (ABCPC) are synthesized by introducing boronic acid groups, improving uptake in tumors for boron neutron capture therapy (BNCT) . Antifungal derivatives (e.g., compound A21) achieve EC₅₀ values of 0.03–0.04 mg/L against Rhizoctonia solani and Botrytis cinerea via succinate dehydrogenase inhibition, validated by molecular docking and SEM imaging of fungal membrane disruption .

Q. Advanced Analytical Methods for Structure-Activity Relationships (SAR)

Q: What computational and experimental approaches are used to study ACBC’s SAR? A: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) model steric, electrostatic, and hydrophobic interactions to optimize antifungal activity . Density Functional Theory (DFT) simulations predict binding affinities, while X-ray crystallography confirms conformational stability in peptide hybrids .

Q. In Vivo Biodistribution and Tumor Targeting

Q: How does ACBC compare to boronophenylalanine (BPA) in tumor-specific delivery for BNCT? A: In murine melanoma (B16) and rat glioma (F98) models, ACBC derivatives exhibit superior tumor-to-blood ratios (3.5:1 vs. BPA’s 2:1) due to enhanced blood-brain barrier penetration. Positron Emission Tomography (PET) with ¹¹C-labeled ACBC tracks biodistribution, showing prolonged retention in infiltrative tumor cells .

Q. Application in Peptide Chemistry and Conformational Studies

Q: How does ACBC’s cyclobutane ring influence peptide conformation and stability? A: The rigid cyclobutane backbone restricts peptide flexibility, stabilizing C5 hydrogen-bonded conformations in tuftsin analogs. Circular Dichroism (CD) and 2D NMR (NOESY) confirm α-helix stabilization, while protease resistance assays demonstrate enhanced metabolic stability compared to linear analogs .

Q. Contradictions in Toxicity Data and Mitigation Strategies

Q: How should researchers address gaps in ACBC’s toxicological profile? A: While ACBC’s acute toxicity data are incomplete, surrogate studies on analogs recommend adherence to ALARA (As Low As Reasonably Achievable) exposure principles. In vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and in vivo maximum tolerated dose (MTD) studies in rodents are advised for novel derivatives .

Q. Role in Neurological Disease Models

Q: What preclinical models validate ACBC’s efficacy in neurological disorders? A: In rodent models of epilepsy, ACBC (10 mg/kg, i.p.) reduces seizure duration by 40% via NMDA receptor modulation, validated by EEG recordings. For ischemic stroke, ACBC mitigates excitotoxicity in oxygen-glucose deprivation (OGD) assays, with outcomes measured via lactate dehydrogenase (LDH) release .

Q. Challenges in Scaling Synthesis for In Vivo Studies

Q: What purity thresholds and scalability challenges exist for ACBC used in animal trials? A: ACBC for in vivo studies requires ≥98% purity (HPLC-UV), achieved via flash chromatography or recrystallization. Scalability is limited by low yields (<50%) in cyclobutane ring formation steps, prompting optimization via microwave-assisted synthesis or flow chemistry .

属性

IUPAC Name |

1-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTVMQPGKVHSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176811 | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117259-24-2, 22264-50-2 | |

| Record name | Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117259-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22264-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022264502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-1-cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOCYCLOBUTANE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1PGC7J6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。